![molecular formula C22H26N4O3 B5517041 2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)
2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide
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Overview
Description
Synthesis Analysis
Benzimidazole derivatives, including compounds with morpholine and acetamide groups, are typically synthesized through multi-step reactions. These processes often involve the initial formation of a benzimidazole core followed by various substitutions at specific positions to introduce different functional groups like morpholine and acetamide (Zhang et al., 2015). The synthesis requires precise control over reaction conditions to ensure the desired structural attributes and purity of the final product.
Molecular Structure Analysis
The molecular and crystal structure of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction. This analysis provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure of the compound, which is crucial for understanding its chemical reactivity and interactions (Behçet et al., 2018).
Chemical Reactions and Properties
Benzimidazole compounds can undergo various chemical reactions, including substitutions, additions, and cyclization, depending on the functional groups present and the reaction conditions. The presence of a morpholine group and an acetamide moiety can influence the compound's reactivity, making it a versatile intermediate for further chemical transformations (Özil et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The introduction of specific substituents like morpholine and acetamide can affect these properties, which is important for the compound's application in various fields (Yadav et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the benzimidazole derivatives. The electronic and steric effects of the morpholine and acetamide groups play a significant role in these properties, influencing the compound's behavior in chemical reactions (Karanewsky et al., 2015).
Scientific Research Applications
NMR Study of Novel Derivatives
- A study by (Li Ying-jun, 2012) focused on a novel compound closely related to the given compound. The research employed NMR techniques to understand the compound's structural characteristics, contributing valuable information to the field of organic chemistry.
H1-Antihistaminic Agents
- Research by (R. Iemura et al., 1986) synthesized derivatives of benzimidazole for potential use as H1-antihistaminic agents. This study provides insight into the therapeutic applications of such compounds in treating allergic reactions.
Antimicrobial Applications
- A study by (N. Fuloria et al., 2009) explored the synthesis of novel imines and thiazolidinones derivatives, demonstrating their antimicrobial efficacy. This research highlights the potential use of such compounds in combating bacterial and fungal infections.
Antimicrobial Activity of Benzimidazole Derivatives
- Research by (Salahuddin et al., 2017) on 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives revealed significant antimicrobial activity, indicating the potential of these compounds in pharmaceutical applications.
Corrosion Inhibition in Industrial Applications
- A study by (M. Yadav et al., 2016) investigated benzimidazole derivatives as corrosion inhibitors for industrial materials, demonstrating their effectiveness in protecting metals from corrosion.
Antioxidant Activity in Coordination Complexes
- Research by (K. Chkirate et al., 2019) synthesized coordination complexes showing significant antioxidant activity, suggesting their potential use in various biochemical applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-17-6-2-5-9-20(17)29-16-21(27)24-22-23-18-7-3-4-8-19(18)26(22)11-10-25-12-14-28-15-13-25/h2-9H,10-16H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDLLTIAURIHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3N2CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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